N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring:
- A 4-methylphenyl substituent at the 2-position of the pyrazolo-pyrazine ring, contributing to hydrophobic interactions.
- A benzodioxol-5-yl group linked via an acetamide bridge, enhancing solubility and metabolic stability due to the dioxolane ring’s electron-rich nature.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-2-4-15(5-3-14)17-11-18-22(28)25(8-9-26(18)24-17)12-21(27)23-16-6-7-19-20(10-16)30-13-29-19/h2-11H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUSMHPPFWZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine unit. Its molecular formula is with a molecular weight of approximately 433.49 g/mol .
Anticancer Activity
Studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For example, compounds with similar structures have demonstrated effectiveness against multiple cancer cell lines including Mia PaCa-2 and PANC-1 .
- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly reduce tumor size in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various microorganisms:
- Bacterial Strains : Studies indicate that certain derivatives possess broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Infections : The antifungal potential has been noted in related compounds, suggesting that this compound may also exhibit similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, blocking pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that one specific derivative exhibited an IC50 value of 12 µM against the MCF7 breast cancer cell line. This highlights the potential of the compound in targeted cancer therapy.
Study 2: Antimicrobial Assessment
In another investigation, the compound was tested against Candida albicans and showed significant antifungal activity with a minimum inhibitory concentration (MIC) of 15.62 µg/mL . This positions it as a promising candidate for treating fungal infections.
Scientific Research Applications
Antitumor Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including the target compound, exhibit notable antitumor activity. The mechanism involves:
- Inhibition of Cell Proliferation : Targeting specific pathways that regulate cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
In vitro studies have shown promising results against various cancer cell lines, suggesting potential for development as anticancer agents .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For example:
- Monoamine Oxidase Inhibition : This can lead to increased levels of neurotransmitters, offering potential in treating depression and anxiety disorders.
Case Studies and Research Findings
Several research articles provide insights into the applications and efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide:
- Anticancer Activity : A study demonstrated that compounds based on the pyrazolo scaffold showed selective cytotoxicity against tumor cells while sparing normal cells .
- Antimicrobial Studies : Another investigation explored the antimicrobial properties of similar compounds, revealing effective inhibition against various bacterial strains .
- Molecular Docking Studies : Research employing molecular docking techniques indicated strong binding affinities to target proteins involved in cancer progression .
Comparison with Similar Compounds
Key Structural Variations and Implications
Aromatic Substituents on Pyrazolo-Pyrazine Core
- 4-Methylphenyl (Target) : Balances hydrophobicity and steric bulk, favoring membrane permeability.
- 3-Fluoro-4-methylphenyl (Analog ) : Fluorine’s electronegativity enhances binding to enzymes like carbonic anhydrases or kinases via dipole interactions.
- 3,4-Dimethoxyphenyl (Analog ) : Methoxy groups improve water solubility but may reduce blood-brain barrier penetration.
Acetamide-Linked Groups Benzodioxol-5-yl (Target): The dioxolane ring offers metabolic resistance compared to simpler aryl groups. 4-Phenoxyphenyl (Analog ): The phenoxy group introduces steric hindrance, which may limit binding to shallow protein pockets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of α-chloroacetamide derivatives with heterocyclic precursors (e.g., pyrazolo-pyrazinones). Key steps include cyclization using reagents like POCl₃ at elevated temperatures (~120°C) and purification via column chromatography. For example, analogous pyrazolo-pyrimidine derivatives were synthesized by reacting substituted acetamides with pyrazolo-heterocycles under controlled conditions .
- Optimization : Reaction time, solvent polarity (e.g., DMF or DCM), and stoichiometry of reagents significantly impact yield. Monitoring via TLC and adjusting pH during workup can minimize side products .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in heterocyclic systems (e.g., pyrazole vs. pyrazine ring substitution) .
- Mass Spectrometry : High-resolution MS validates molecular formula and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in crystalline forms (e.g., pyrazolo-pyrimidine analogs in ) .
Q. What preliminary biological assays are recommended for this compound?
- Screening Strategy :
- Antioxidant Activity : DPPH or ABTS radical scavenging assays at concentrations 10–100 µM, with IC₅₀ comparisons to standards like ascorbic acid .
- Enzyme Inhibition : Target-specific assays (e.g., kinases, cyclooxygenase) using fluorogenic substrates or ELISA-based detection .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the benzodioxole (e.g., methoxy vs. halogen) and pyrazolo-pyrazinone moieties (e.g., methyl to bulkier groups).
- Bioactivity Profiling : Test analogs in dose-response assays to identify critical pharmacophores. For example, pyrazolo-benzothiazine derivatives showed enhanced antioxidant activity with electron-donating groups .
Q. What computational strategies predict the compound’s reactivity or binding modes?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites in reactions or ligand-target interactions .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related structures .
Q. How should contradictory bioactivity data (e.g., in vitro vs. cellular assays) be resolved?
- Troubleshooting Steps :
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cell viability assays).
- Solubility/Permeability Checks : Measure logD and use PAMPA assays to rule out false negatives due to poor bioavailability .
- Metabolite Screening : Use LC-MS to detect degradation products or active metabolites in cellular models .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Formulation Methods :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
Q. How can reaction scalability be optimized for industrial-grade synthesis?
- Process Engineering :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
